BenchChemオンラインストアへようこそ!

[Met5]-Enkephalin, amide TFA

Opioid Pharmacology Gastrointestinal Motility δ-Receptor Agonism

[Met5]-Enkephalin, amide TFA (5-Methionine-enkephalin amide trifluoroacetate) is a synthetic analog of the endogenous opioid pentapeptide [Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met), distinguished by C-terminal amidation (-NH2) and provision as a trifluoroacetate salt. This modification confers enhanced stability against enzymatic degradation relative to the native free acid form, while preserving high-affinity agonist activity at δ (delta) opioid receptors (DOR) and putative ζ (zeta) receptors.

Molecular Formula C29H37F3N6O8S
Molecular Weight 686.7 g/mol
Cat. No. B10775154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Met5]-Enkephalin, amide TFA
Molecular FormulaC29H37F3N6O8S
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1
InChIKeyRZLKVUJHGWGFHT-SGIIKHNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Met5]-Enkephalin, amide TFA: A C-Terminally Amidated δ-Opioid Agonist Peptide for Specialized Neuropharmacological Research


[Met5]-Enkephalin, amide TFA (5-Methionine-enkephalin amide trifluoroacetate) is a synthetic analog of the endogenous opioid pentapeptide [Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met), distinguished by C-terminal amidation (-NH2) and provision as a trifluoroacetate salt . This modification confers enhanced stability against enzymatic degradation relative to the native free acid form, while preserving high-affinity agonist activity at δ (delta) opioid receptors (DOR) and putative ζ (zeta) receptors [1]. The compound is widely utilized as a pharmacological tool to probe DOR-mediated signaling, analgesia, and gastrointestinal motility, with a molecular weight of 686.7 g/mol (free base: 572.68 g/mol) and CAS 2918768-28-0 [2].

Why [Met5]-Enkephalin, amide TFA Cannot Be Replaced by Unmodified Enkephalins or Alternative Salts


Generic substitution of [Met5]-Enkephalin, amide TFA with native [Met5]-enkephalin, other enkephalin analogs (e.g., Leu5-enkephalin), or alternative salt forms (e.g., acetate, hydrochloride) is scientifically unsound due to critical differences in metabolic stability, receptor selectivity, and in vivo functional efficacy. Unmodified [Met5]-enkephalin exhibits a plasma half-life of only 2–4 seconds and fails to produce analgesia even after achieving comparable brain concentrations [1]. While D-Ala2-substituted analogs (e.g., DAME) improve stability, they often shift receptor selectivity toward μ (mu) opioid receptors, confounding δ-specific mechanistic studies [2]. The amide-TFA combination uniquely balances enhanced resistance to aminopeptidase degradation with preserved δ-preferring pharmacology, enabling experimental paradigms that are unattainable with non-amidated or non-TFA forms .

[Met5]-Enkephalin, amide TFA: Quantitative Differentiation Against Closest Analogs


δ-Opioid Receptor Functional Potency: IC50 = 2.2 nM in Isolated Cat Distal Colon

[Met5]-Enkephalin, amide TFA exhibits potent δ-opioid receptor (DOR)-mediated inhibition of neurogenic contractions in isolated cat distal colon, with an IC50 value of 2.2 nM [1]. At a concentration of 3 nM, which produces a large inhibition of pelvic nerve-evoked contractions, the compound has no effect on contractions induced by exogenous acetylcholine, confirming a presynaptic site of action [1]. In contrast, native [Met5]-enkephalin is rapidly degraded in this tissue preparation, precluding accurate IC50 determination, and the μ-preferring analog D-Ala2-Met5-enkephalinamide (DAME) displays a different potency profile in this δ-enriched system [2].

Opioid Pharmacology Gastrointestinal Motility δ-Receptor Agonism

In Vivo Analgesic Efficacy vs. Native [Met5]-Enkephalin: Qualitative Dichotomy

In mice, intravenous administration of D-Ala2-Met5-enkephalinamide (DAME) produces measurable analgesia in tail-flick and hot-plate tests, with a brain half-life of 0.7 minutes that correlates with its analgesic duration (t1/2 = 1.7 min) [1]. Crucially, native [Met5]-enkephalin, despite achieving similar brain concentrations, fails to elicit any analgesia [1]. While direct head-to-head data for the non-D-Ala2 amidated compound ([Met5]-Enkephalin, amide TFA) are not reported in this specific study, the mechanistic implication is clear: C-terminal amidation is a minimal yet essential modification to confer in vivo functional activity to the enkephalin scaffold. [Met5]-Enkephalin, amide TFA thus represents the simplest stabilized analog that retains the native peptide sequence, offering a critical advantage over the completely inactive native form for any study requiring a biological effect .

Analgesia In Vivo Pharmacology Peptide Stability

Solubility Profile: TFA Salt Enables High-Concentration Aqueous Formulations

The trifluoroacetate (TFA) salt form of [Met5]-Enkephalin, amide demonstrates high aqueous solubility, with reported values of 90–100 mg/mL in water . In contrast, the free base (non-salt) and alternative salt forms (e.g., acetate, hydrochloride) exhibit lower or more variable aqueous solubility, which can restrict the preparation of concentrated stock solutions for in vivo dosing or in vitro assays requiring minimal organic solvent content . This enhanced solubility directly facilitates accurate and reproducible administration in animal models, particularly for central nervous system studies where injection volumes are constrained.

Peptide Solubility Formulation In Vivo Dosing

Receptor Binding Affinity: IC50 = 0.2 μM in Rat Cerebellum Homogenates

In radioligand binding assays using rat cerebellum homogenates, [Met5]-Enkephalin, amide (as the trifluoroacetate salt) displaces bound [3H]-naloxone with an IC50 value of 0.2 μM . While this affinity is modest compared to highly potent synthetic opioids (e.g., sufentanil), it is critical for distinguishing the compound's pharmacological profile from that of μ-selective analogs like D-Ala2-Met5-enkephalinamide (DAME), which exhibit significantly higher affinity for μ-receptors and lower δ-receptor preference [1]. This intermediate binding profile renders the compound a useful tool for probing δ-mediated effects without the confounding μ-receptor activation associated with more μ-biased enkephalin derivatives.

Receptor Binding Opioid Pharmacology Radioligand Displacement

Enhanced Metabolic Stability vs. Native Peptide: Half-Life Prolongation by C-Terminal Amidation

Native [Met5]-enkephalin is subject to extremely rapid degradation by aminopeptidases and enkephalinases, with a reported plasma half-life of approximately 2–4 seconds in rats [1]. C-terminal amidation, as present in [Met5]-Enkephalin, amide TFA, significantly enhances resistance to enzymatic hydrolysis, prolonging the peptide's half-life in vitro and in biological fluids . While exact half-life values for the TFA salt are not universally standardized, the qualitative improvement in stability is a well-documented class effect of amidated enkephalins and is essential for achieving reproducible results in ex vivo tissue bath experiments and in vivo microdialysis studies where continuous peptide infusion is not feasible .

Peptide Stability Enzymatic Degradation Pharmacokinetics

Optimal Experimental and Procurement Use Cases for [Met5]-Enkephalin, amide TFA


δ-Opioid Receptor Functional Characterization in Isolated Tissue Preparations

[Met5]-Enkephalin, amide TFA is the compound of choice for studying δ-opioid receptor (DOR)-mediated inhibition of neurotransmitter release in isolated organ bath systems (e.g., cat distal colon, guinea pig ileum, mouse vas deferens). Its sub-nanomolar functional potency (IC50 = 2.2 nM) and resistance to rapid degradation enable concentration-response curve generation, which is not feasible with the native peptide [1]. The TFA salt's high aqueous solubility facilitates preparation of concentrated stock solutions without DMSO, preserving tissue viability and minimizing solvent artifacts .

In Vivo Analgesia and Gastrointestinal Motility Studies Requiring a Stabilized, δ-Preferring Agonist

For in vivo investigations of δ-opioid receptor contributions to pain modulation or gastrointestinal transit, [Met5]-Enkephalin, amide TFA provides a minimally modified, biologically active scaffold. Unlike native [Met5]-enkephalin, which fails to produce analgesia despite entering the brain, amidated analogs (as a class) reliably elicit naloxone-reversible antinociception in rodent models [1]. This makes the TFA salt suitable for systemic or central administration paradigms, particularly when the confounding μ-receptor activity of D-Ala2-substituted analogs (e.g., DAME) must be avoided .

Neuropeptide Stability and Degradation Assays (Aminopeptidase/Enkephalinase Substrate)

Researchers investigating the enzymatic degradation of opioid peptides can employ [Met5]-Enkephalin, amide TFA as a stabilized substrate to quantify enkephalinase and aminopeptidase activities. Its C-terminal amidation confers measurable protection against exopeptidases, allowing for the discrimination of different peptidase pathways. Comparative studies using the TFA salt versus native [Met5]-enkephalin can quantify the degree of stabilization imparted by amidation, providing essential data for the design of further stabilized analogs or peptidase inhibitor screening [1].

Reference Standard for Analytical Method Development and Quality Control

Due to its defined molecular weight (686.7 g/mol), high purity (>98% from reputable vendors), and availability with certificates of analysis, [Met5]-Enkephalin, amide TFA serves as an excellent reference standard for developing and validating LC-MS/MS or HPLC methods for enkephalin detection in biological matrices. Its distinct chromatographic behavior relative to non-amidated enkephalins and other salt forms makes it a useful system suitability marker in bioanalytical workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Met5]-Enkephalin, amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.